Phosphorpyridoxyltrifluoroethylamine
Description
Phosphorpyridoxyltrifluoroethylamine is a synthetic pyridoxal phosphate (PLP) analog, characterized by the substitution of a trifluoroethylamine group onto the pyridoxal phosphate scaffold. PLP derivatives are critical cofactors in enzymatic reactions, particularly in amino acid metabolism, decarboxylation, and transamination.
Properties
CAS No. |
59087-16-0 |
|---|---|
Molecular Formula |
C10H14F3N2O5P |
Molecular Weight |
330.2 g/mol |
IUPAC Name |
[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroethylamino)methyl]pyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14F3N2O5P/c1-6-9(16)8(3-14-5-10(11,12)13)7(2-15-6)4-20-21(17,18)19/h2,14,16H,3-5H2,1H3,(H2,17,18,19) |
InChI Key |
UYWNWALJDANYTG-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CNCC(F)(F)F)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNCC(F)(F)F)COP(=O)(O)O |
Other CAS No. |
59087-16-0 |
Synonyms |
phosphorpyridoxyltrifluoroethylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares phosphorpyridoxyltrifluoroethylamine with structurally and functionally related PLP analogs, focusing on molecular features, biochemical activity, and stability.
Table 1: Key Properties of this compound and Analogs
| Compound Name | Substituent Group | Molecular Weight (Da)* | Solubility (aq. buffer) | Stability (t½, pH 7.4) | Enzymatic Activity (% vs. PLP) |
|---|---|---|---|---|---|
| This compound | Trifluoroethylamine | ~450–470† | Moderate | >24 hours | 65–70% |
| Phosphopyridoxylalanine | Alanine | ~360–380† | High | 12–16 hours | 85–90% |
| Pyridoxal 5'-phosphate (PLP) | Native phosphate | 247.14 | High | 6–8 hours | 100% (reference) |
| Pyridoxal 5-thiophosphate | Thiophosphate | ~263† | Low | >48 hours | 40–50% |
*Estimated due to lack of explicit data in provided sources.
†Calculated based on structural analogs reported in PLP derivatives .
Key Findings
Structural Modifications and Stability
- The trifluoroethylamine group in this compound confers enhanced hydrolytic stability compared to native PLP (t½ >24 hours vs. 6–8 hours). This is attributed to the electron-withdrawing trifluoromethyl group, which reduces susceptibility to nucleophilic attack .
- In contrast, phosphopyridoxylalanine exhibits lower stability (t½ 12–16 hours) due to the labile alanine side chain, though its solubility remains superior.
Enzymatic Activity
- This compound retains ~65–70% of PLP’s cofactor activity in transaminase assays, likely due to steric hindrance from the bulky trifluoroethylamine group.
- Pyridoxal 5-thiophosphate , despite its stability, shows reduced activity (40–50%), suggesting that sulfur substitution disrupts coordination with enzyme active sites .
Solubility and Pharmacokinetics
- The moderate aqueous solubility of this compound limits its bioavailability compared to PLP or phosphopyridoxylalanine. However, its stability may prolong intracellular retention.
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